molecular formula C10H14CaO4 B8691409 Calcium bis(4-oxopent-2-en-2-olate)

Calcium bis(4-oxopent-2-en-2-olate)

Cat. No.: B8691409
M. Wt: 238.29 g/mol
InChI Key: QAZYYQMPRQKMAC-UHFFFAOYSA-L
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Description

It is a white crystalline powder that is commonly used in various industrial and scientific applications . This compound is known for its stability and versatility, making it a valuable component in many chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(4-oxopent-2-en-2-olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction is as follows:

Ca(OH)2+2CH3COCH2COCH3Ca(C5H7O2)2+2H2O\text{Ca(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ca(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} Ca(OH)2​+2CH3​COCH2​COCH3​→Ca(C5​H7​O2​)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of calcium;4-oxopent-2-en-2-olate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Calcium bis(4-oxopent-2-en-2-olate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with calcium;4-oxopent-2-en-2-olate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium carbonate, while substitution reactions can produce a variety of calcium-ligand complexes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of calcium;4-oxopent-2-en-2-olate involves its ability to coordinate with various molecules and ions. This coordination can influence the reactivity and stability of the compound in different chemical environments. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, which can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination chemistry and the stability it provides in various applications. Its ability to act as a heat stabilizer and catalyst distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H14CaO4

Molecular Weight

238.29 g/mol

IUPAC Name

calcium;4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2

InChI Key

QAZYYQMPRQKMAC-UHFFFAOYSA-L

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

444 g (6 mol) of calcium hydroxide was added to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,320 g [13.2 mol, calcium hydroxide/acetylacetone=1/2.2 (molar ratio)] of acetylaceton was dropped into the kneader over 3 hours. The reaction temperature was between 43 and 65° C. After completion of the dropping, at a temperature of from 65 to 66° C., the mixture was stirred and mixed for aging over 4 hours until the reaction was complete. The resultant powder was slightly moisture-laden. The resulting product was warmed under a flow of nitrogen gas. At the point where the temperature reached 68° C., the product was subjected to the drying step, and dried at 106 to 138° C. for 10 hours until the moisture or water content was reduced to 0.46% by weight. Thereafter, the dried product was cooled to give 1,425 g of white calcium acetylacetonate [yield 98.2 mol % (calcium hydroxide basis), purity 98.6% by weight].
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
13.2 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,202 g (12.0 mol) of acetylacetone was added to a 3 liter kneader equipped with a thermometer, a dropping funnel, a condenser and a jacket, and then stirred. Then 444 g [6 mol, calcium hydroxide/acetylacetone=1/2.0 (molar ratio)] of calcium hydroxide was added dropwise to the kneader over 3 hours. The reaction temperature was between 32 and 65° C. After completion of the dropping, the mixture was stirred and mixed at a temperature of 65 to 68° C. for 4 hours until the reaction was complete. The resulting product was warmed under a flow of nitrogen gas. At 68° C., the product was subjected to the drying step, and dried at 68 to 73° C. for 24 hours until the product attained a moisture content of 6.8% by weight. The dried product was cooled to give 1,550 g of yellowish white calcium acetylacetonate [yield 99.1 mol % (calcium hydroxide basis), purity 91.5% by weight].
Quantity
12 mol
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step Two

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